

What are the chemical properties of 2-octyldodecanol for formulation science?

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Compound of Interest

Compound Name: 2-Octyldodecanol

Cat. No.: B041232

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An In-depth Technical Guide to the Chemical Properties of **2-Octyldodecanol** for Formulation Science

Introduction

2-Octyldodecanol is a branched-chain fatty alcohol, specifically a Guerbet alcohol, that serves as a versatile excipient in the pharmaceutical and cosmetic industries.[1][2] Its unique physicochemical properties make it a valuable component in a wide array of formulations, particularly in topical and transdermal drug delivery systems.[1] This technical guide provides a comprehensive overview of the chemical properties of **2-octyldodecanol**, its applications in formulation science, and detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals to facilitate its effective use in formulation development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of **2-octyldodecanol** is essential for its application. It is a clear, colorless to yellowish, oily liquid at room temperature with low volatility.[3][4]

Property	Value	References
CAS Number	5333-42-6	
Molecular Formula	C20H42O	
Molecular Weight	298.55 g/mol	
Appearance	Clear, colorless to yellowish oily liquid	
Density	Approximately 0.838 g/mL at 25 °C	
Viscosity	58 - 64 mPas at 20°C	
Melting Point	-1 to 1 °C	
Boiling Point	234-238 °C at 33 mmHg	
Flash Point	113 °C	
Acid Value	Max. 0.1	
Cloud Point	Max. -20 °C	
Required HLB (o/w emulsion)	Approximately 11.2	
Required HLB (w/o emulsion)	Approximately 5.9	

Solubility Profile

2-Octyldodecanol's solubility is a critical parameter for formulators. It is practically insoluble in water but demonstrates good solubility in a range of organic solvents.

Solvent	Solubility	References
Water	Practically insoluble (10µg/L at 23°C)	
Ethanol (96%)	Miscible	
Paraffin Oil	Soluble	
Alcohol	Miscible	

Applications in Formulation Science

2-Octyldodecanol serves several key functions in pharmaceutical and cosmetic formulations:

- **Solvent:** It is an effective solvent for many poorly water-soluble active pharmaceutical ingredients (APIs), which is crucial for enhancing drug solubility and preventing recrystallization in formulations. It is particularly noted as an ideal solvent for salicylic acid.
- **Emollient and Lubricant:** It imparts a smooth, non-greasy feel to topical products, improving patient compliance. Its lubricating properties are beneficial in creams and lotions.
- **Penetration Enhancer:** **2-Octyldodecanol** can enhance the permeation of APIs through the skin barrier, thereby increasing their bioavailability for local or systemic effects. Its mechanism is primarily attributed to the disruption of the highly ordered lipid structure of the stratum corneum.
- **Emulsion Stabilizer:** It contributes to the stability of emulsions by preventing the separation of oil and water phases. It also helps to reduce the tendency of finished products to generate foam when shaken.
- **Oil Phase in Nanoemulsions:** Due to its properties, it is a suitable oil phase for the formulation of nanoemulsions, which can improve drug delivery.

Experimental Protocols

Protocol 1: Solubility Determination using the Saturation Shake-Flask Method

This protocol describes a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials:

- **2-Octyldodecanol**
- Selected organic solvent
- Vials with tight-fitting caps
- Constant temperature shaker bath
- Centrifuge
- Syringes and filters (e.g., 0.22 μm)
- Validated analytical instrument (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

- **Preparation of Supersaturated Solution:** Add an excess amount of **2-octyldodecanol** to a vial containing a known volume of the selected organic solvent to ensure saturation.
- **Equilibration:** Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, separate the undissolved solid from the saturated solution, typically by centrifugation.
- **Sample Analysis:** Carefully withdraw an aliquot of the clear supernatant and filter it to remove any remaining solid particles.
- **Quantification:** Analyze the diluted samples using a validated analytical method to determine the concentration of **2-octyldodecanol**. A calibration curve should be prepared using standard solutions.

- Data Reporting: Express the solubility as the mean concentration from multiple replicates, typically in units of g/100 mL or mg/mL.

Protocol 2: Preparation of a Topical Cream

This protocol outlines the preparation of a topical cream formulation containing **2-octyldodecanol**.

Materials:

- Stearic acid
- Cetyl alcohol
- **2-Octyldodecanol**
- Oil-soluble Active Pharmaceutical Ingredient (API) (if applicable)
- Water bath
- Beakers
- Homogenizer

Procedure:

- In a beaker, combine the required amounts of stearic acid, cetyl alcohol, and **2-octyldodecanol**.
- Heat the mixture in a water bath to 70-75°C until all components are melted and form a uniform oily phase.
- If the API is oil-soluble, dissolve it in this phase.
- In a separate beaker, heat the aqueous phase to the same temperature.
- Slowly add the aqueous phase to the oil phase while stirring with a homogenizer until the cream is formed.

Protocol 3: Formulation of a Nanoemulsion for Transdermal Delivery

This protocol describes the formulation of a nanoemulsion using **2-octyldodecanol** as the oil phase.

Materials:

- **2-Octyldodecanol**
- Active Pharmaceutical Ingredient (API)
- Surfactant (e.g., Tween 80)
- Co-surfactant (e.g., propylene glycol)
- Purified water
- Magnetic stirrer or high-shear homogenizer

Procedure:

- **Oil Phase Preparation:** Dissolve the API in **2-octyldodecanol**. Gentle heating may be applied to facilitate dissolution.
- **Aqueous Phase Preparation:** In a separate vessel, dissolve the surfactant and co-surfactant in purified water.
- **Mixing:** Slowly add the aqueous phase to the oil phase while continuously stirring to form a coarse emulsion.
- **Homogenization:** Subject the coarse emulsion to high-energy homogenization (e.g., high-pressure homogenization or ultrasonication) to reduce the droplet size and form a translucent nanoemulsion.

Protocol 4: In Vitro Skin Permeation Study using a Franz Diffusion Cell

This protocol describes the evaluation of drug permeation from a formulation containing **2-octyldodecanol** through a skin membrane.

Materials:

- Topical formulation with API and **2-octyldodecanol**
- Excised human or animal skin
- Phosphate buffered saline (PBS), pH 7.4 (Receptor fluid)
- Franz diffusion cells
- Water bath with circulator
- Magnetic stirrers
- Syringes and needles
- HPLC or other suitable analytical instrument

Procedure:

- **Skin Membrane Preparation:** Thaw frozen excised skin at room temperature. Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
- **System Setup:** Fill the receptor compartment with PBS buffer and maintain the temperature at 32°C to mimic physiological conditions. The solution should be continuously stirred.
- **Application:** Apply a precise amount of the test formulation to the skin surface in the donor compartment.
- **Sampling:** At predetermined time intervals, collect samples from the receptor solution and replace the collected volume with fresh buffer to maintain sink conditions.
- **Quantification:** Analyze the collected samples for API concentration using a validated analytical method like HPLC.

- Data Analysis: Plot the cumulative amount of API permeated per unit area against time. The slope of the linear portion of the plot represents the steady-state flux.

Protocol 5: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of **2-octyldodecanol**.

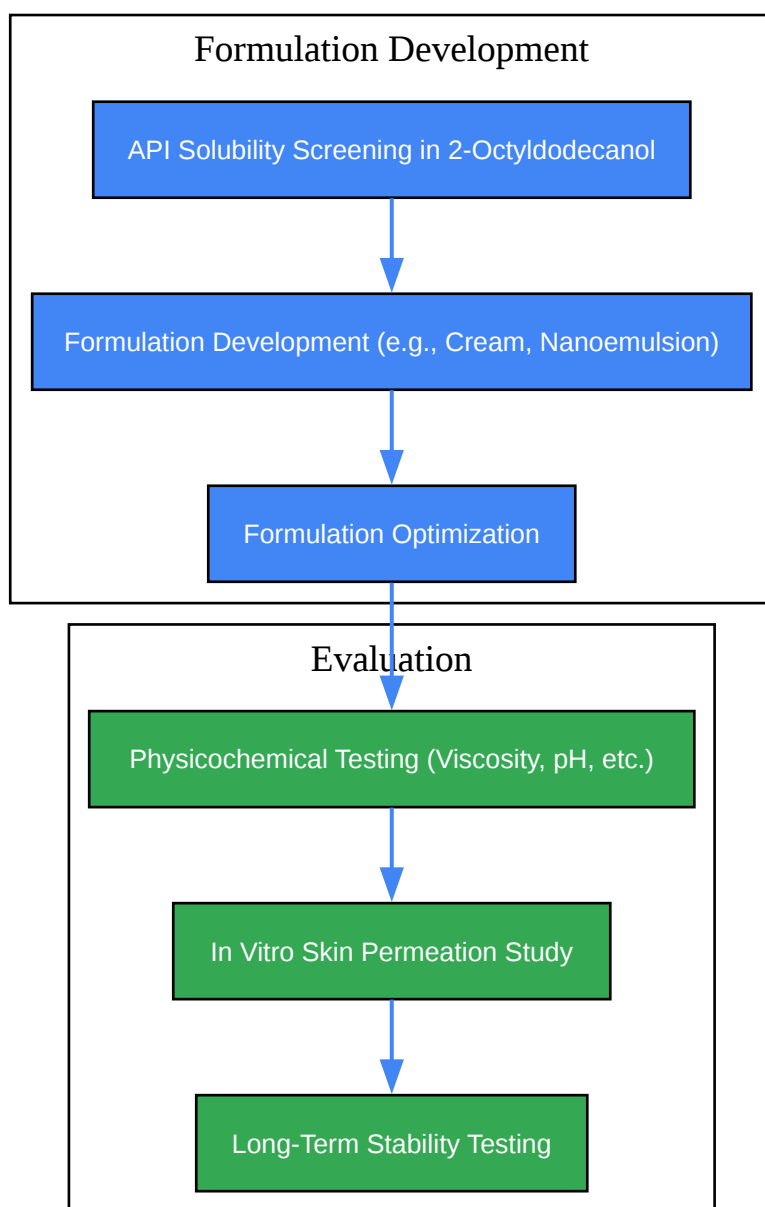
Thermal Stress:

- Accurately weigh a sample of **2-octyldodecanol** into a suitable vial.
- Place the vial in a calibrated oven at a high temperature (e.g., 80°C, 100°C) for a defined period (e.g., 24, 48, 72 hours).
- After exposure, cool the sample and dissolve a known amount in a suitable solvent for analysis by a stability-indicating HPLC method.

Oxidative Stress:

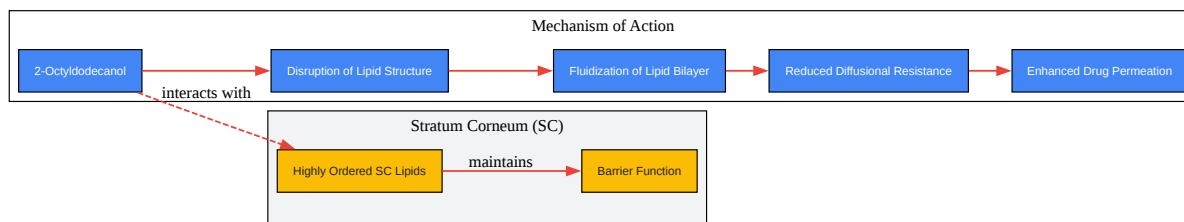
- Dissolve a known concentration of **2-octyldodecanol** in a suitable solvent.
- Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).
- Store the solution at room temperature or slightly elevated temperature, protected from light, for a set time.
- Analyze the sample by a stability-indicating HPLC method.

Visualizations



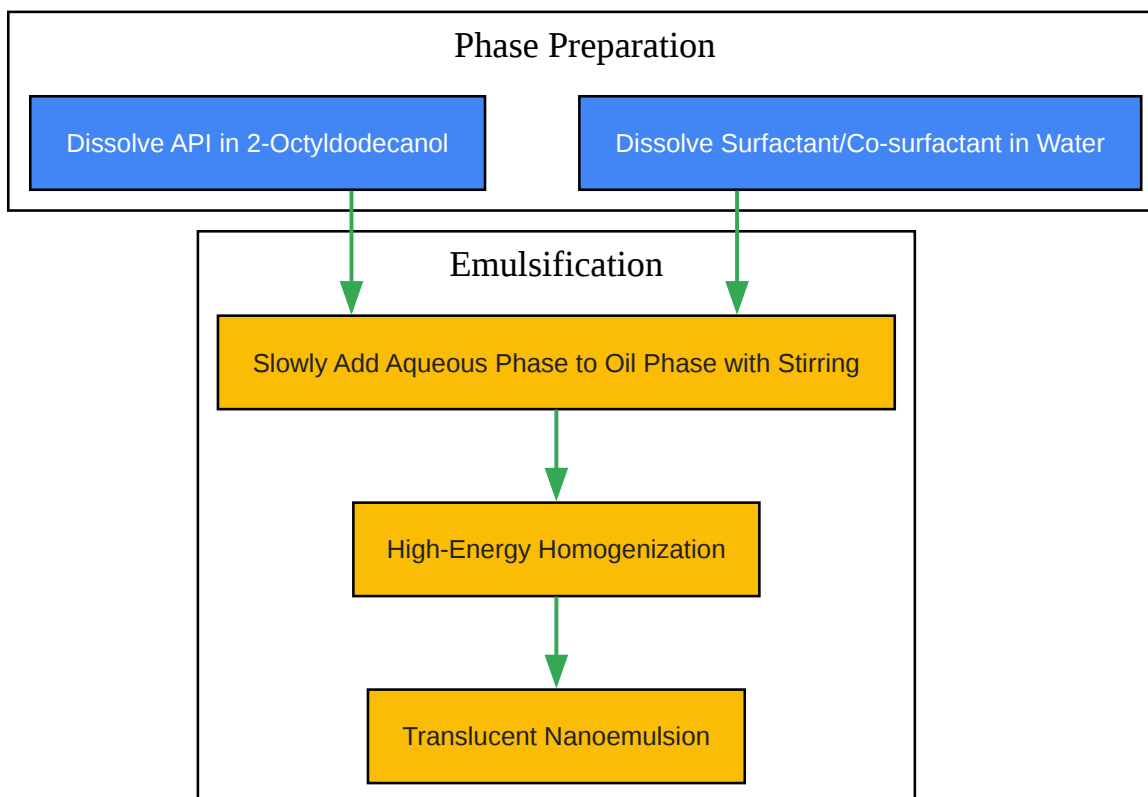
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Caption: Workflow for topical formulation development and evaluation.



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Caption: Mechanism of **2-octyldodecanol** as a penetration enhancer.



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Caption: Workflow for nanoemulsion preparation.

Conclusion

2-Octyldodecanol is a highly versatile and valuable excipient for formulation scientists. Its favorable physicochemical properties, including its role as an effective solvent, emollient, and penetration enhancer, make it a key ingredient in the development of innovative drug delivery systems, particularly for topical and transdermal applications. Its stability and compatibility with a wide range of APIs and excipients further underscore its utility in modern pharmaceutical formulations.

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